molecular formula C25H20F3N3O5S B2932340 ethyl 5-(2-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-17-2

ethyl 5-(2-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2932340
CAS No.: 851951-17-2
M. Wt: 531.51
InChI Key: YJHRJMIJKUNSGE-UHFFFAOYSA-N
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Description

Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, an ethoxybenzamido group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials

    Formation of Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong acids or bases, elevated temperatures, and suitable solvents.

    Introduction of Ethoxybenzamido Group: This step typically involves the reaction of the thieno[3,4-d]pyridazine intermediate with an ethoxybenzoyl chloride derivative in the presence of a base, such as triethylamine, to form the ethoxybenzamido group.

    Introduction of Trifluoromethylphenyl Group: This step involves the reaction of the intermediate with a trifluoromethylphenyl derivative under suitable conditions, such as the use of a palladium catalyst and appropriate ligands.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-(2-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes, receptors, or proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-phenyl-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate: This compound has a similar trifluoromethylphenyl group but a different core structure.

    Ethyl (4-trifluoromethylbenzoyl)acetate: This compound has a similar trifluoromethylbenzoyl group but a different overall structure.

    Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate: This compound has a similar trifluoromethylphenyl group but a different thiazole core.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-[(2-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O5S/c1-3-35-18-8-6-5-7-16(18)21(32)29-22-19-17(13-37-22)20(24(34)36-4-2)30-31(23(19)33)15-11-9-14(10-12-15)25(26,27)28/h5-13H,3-4H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHRJMIJKUNSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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